molecular formula C14H8N2O8 B1211056 2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one CAS No. 84371-05-1

2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one

Cat. No.: B1211056
CAS No.: 84371-05-1
M. Wt: 332.22 g/mol
InChI Key: QKZCLDGSTDNTDJ-UHFFFAOYSA-N
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Description

2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one is a complex organic compound with the molecular formula C14H7N2O8 It is characterized by its unique structure, which includes a pyrroloquinoline core with multiple carboxyl and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrroloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The carboxyl and hydroxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly employed in substitution reactions.

Major Products

Scientific Research Applications

2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its quinoline core can intercalate with DNA, potentially inhibiting the replication of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol: Lacks the additional carboxyl group at the 5-position.

    2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-one: Lacks the hydroxyl group at the 4-position.

Uniqueness

2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

84371-05-1

Molecular Formula

C14H8N2O8

Molecular Weight

332.22 g/mol

IUPAC Name

4,5-dihydroxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid

InChI

InChI=1S/C14H8N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,16-18H,(H,19,20)(H,21,22)(H,23,24)

InChI Key

QKZCLDGSTDNTDJ-UHFFFAOYSA-N

SMILES

C1=C(NC2=C(C(=C3C=C(N=C3C2=C1C(=O)O)C(=O)O)[O])O)C(=O)O

Canonical SMILES

C1=C(NC2=C(C(=C3C=C(N=C3C2=C1C(=O)O)C(=O)O)O)O)C(=O)O

Key on ui other cas no.

84371-05-1

Synonyms

2,7,9-tricarboxy-1H-pyrrolo (2,3-f)quinoline-4-one-5-ol
2,7,9-tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one
PQQH
pyrrolo-quinoline semiquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one
Reactant of Route 2
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one
Reactant of Route 3
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one
Reactant of Route 4
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one
Reactant of Route 5
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one
Reactant of Route 6
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one

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